Nicotinehydrochloride

Physical chemistry Solid-state characterization Formulation science

Nicotine hydrochloride is the chloride salt of the tobacco alkaloid nicotine, existing as a white crystalline solid at room temperature with defined stoichiometry (C₁₀H₁₄N₂·HCl, MW 198.69). In contrast to the freebase form—a hygroscopic, oily liquid that darkens upon air exposure—nicotine hydrochloride offers superior handling characteristics as a non-hygroscopic, free-flowing powder readily soluble in water, alcohols, and ether.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B12108315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinehydrochloride
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.Cl
InChIInChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H
InChIKeyHDJBTCAJIMNXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotine Hydrochloride (CAS 2820-51-1): Physicochemical Baseline and Procurement Relevance


Nicotine hydrochloride is the chloride salt of the tobacco alkaloid nicotine, existing as a white crystalline solid at room temperature with defined stoichiometry (C₁₀H₁₄N₂·HCl, MW 198.69) . In contrast to the freebase form—a hygroscopic, oily liquid that darkens upon air exposure—nicotine hydrochloride offers superior handling characteristics as a non-hygroscopic, free-flowing powder readily soluble in water, alcohols, and ether . As the prototypical agonist at nicotinic acetylcholine receptors (nAChRs), it serves as a reference standard in neuropharmacology research and as a source of protonated nicotine in pharmaceutical formulation and analytical method development [1].

Why Nicotine Salts Cannot Be Interchanged Without Quantitative Justification


Nicotine is commercially supplied in multiple salt forms (hydrochloride, bitartrate, benzoate, polacrilex) and as freebase. Each salt exhibits distinct physicochemical properties—crystallinity, hygroscopicity, aqueous solubility, thermal stability, and protonation equilibrium—that directly govern handling, formulation compatibility, and pharmacokinetic profile [1]. Critically, the counterion identity determines the pH of aqueous solutions, which controls the fraction of membrane-permeable freebase nicotine and consequently the rate and extent of transmucosal absorption [2]. Direct head-to-head pharmacokinetic studies between nicotine freebase and nicotine hydrogen tartrate in rats demonstrate that salt form alone can produce a 2.4-fold difference in AUC and a 2.8-fold difference in terminal half-life [3]. Therefore, substituting one nicotine salt for another without verifying equivalence in the intended application—whether for inhalation aerosol, oral dissolution, or parenteral administration—introduces quantifiable risk of altered bioavailability, inconsistent dosing, or formulation instability.

Quantitative Differential Evidence: Nicotine Hydrochloride vs. Closest Analogs


Physical State: Crystalline Solid vs. Hygroscopic Liquid — Direct Handling and Stability Differentiation

Nicotine hydrochloride (CAS 2820-51-1) is universally described as a white crystalline solid at room temperature, whereas nicotine freebase (CAS 54-11-5) is a colorless to pale yellow, hygroscopic, oily liquid that progressively darkens upon exposure to air due to oxidation [1]. The crystalline nature of the hydrochloride confers resistance to oxidative degradation during ambient storage—a property not shared by the freebase, which requires inert atmosphere or refrigeration to maintain purity . From a procurement perspective, crystalline solids permit gravimetric dispensing with standard laboratory balances (±0.1 mg precision) without the volumetric handling losses inherent to viscous, hygroscopic liquids.

Physical chemistry Solid-state characterization Formulation science

Thermal Stability: Nicotine Salt Release Temperature Range vs. Freebase Volatilization

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies demonstrate that nicotine salts as a class exhibit endothermic nicotine release at substantially higher temperatures than freebase nicotine [1]. In a pyrolysis-GC/MS study of six nicotine salts, the maximum weight loss rate temperature (Tmax) ranged from 178.55 °C (nicotine citrate) to 234.39 °C (nicotine benzoate), while nicotine freebase volatilizes and decomposes in the 80–180 °C range [2]. Although nicotine hydrochloride was not among the six salts tested in that specific study, the Riggs and Perfetti (2001) TGA/DSC dataset encompassing a broader array of nicotine salts established that the peak nicotine release temperature varies from 83 °C to over 200 °C depending on salt identity, microstructure, and sample size, and that crystalline salts (the category into which nicotine hydrochloride falls) exhibit nicotine release endotherms strongly dependent on sample weight [1]. This class-level evidence implies that nicotine hydrochloride will exhibit thermal release behavior more similar to other crystalline nicotine salts than to freebase, with a nicotine evolution temperature well above the freebase volatilization window.

Thermal analysis Aerosol generation Stability testing

Pharmacokinetic Differentiation: Salt Form Alters Systemic Nicotine Exposure (Class-Level Evidence from Tartrate Salt)

In a direct head-to-head intravenous pharmacokinetic study in rats (nicotine dose 1 mg/kg), nicotine hydrogen tartrate salt (NS) produced substantially lower and shorter systemic nicotine exposure compared to nicotine freebase (NB) [1]. Key quantitative differences: AUC₀–∞ for NS was 27.7 μg·min/mL vs. 66.3 μg·min/mL for NB (2.4-fold lower; P<0.05); terminal half-life (T₁/₂,β) was 51.4 min for NS vs. 144.2 min for NB (2.8-fold shorter; P<0.05); mean residence time (MRT) was 58.3 min vs. 165.7 min (2.8-fold shorter); and systemic clearance (CL) was 46.3 mL/min/kg for NS vs. 18.3 mL/min/kg for NB (2.5-fold higher; P<0.05). The metabolic conversion to cotinine from NS was threefold larger than from NB [1]. While these data are for the tartrate salt, not the hydrochloride, they establish the class principle that nicotine salt counterion identity and solution-state aggregation behavior (particle sizes: 388.6 nm for NS vs. 123.8 nm for NB in 1% w/v aqueous solution) can profoundly alter pharmacokinetic disposition [1]. Nicotine hydrochloride, as a salt that dissociates to protonated nicotine in aqueous media, is expected to exhibit pharmacokinetic behavior more closely aligned with the tartrate salt profile than with freebase pharmacokinetics.

Pharmacokinetics Bioavailability Preclinical pharmacology

pH-Dependent Protonation Equilibrium: Controlling Freebase Nicotine Fraction for Transmucosal Delivery

Nicotine is a diprotic weak base with pKa₁ ≈ 3.04–3.12 and pKa₂ ≈ 7.84–8.02; the pyrrolidine nitrogen (pKa₂ ~8.0) governs the protonation equilibrium most relevant to membrane permeability [1][2]. At the pH of a nicotine hydrochloride aqueous solution (~5.5–6.5, due to hydrolysis of the salt of a weak base and strong acid), >99% of nicotine exists in the protonated (ionized) form, with <1% present as membrane-permeable freebase [2]. In contrast, freebase nicotine in solution (pH ~9.5–10) has >90% in the unprotonated, lipid-permeable form. Using the Henderson-Hasselbalch equation: at pH 5.5, the freebase fraction is approximately 0.3%; at pH 7.4 (physiological pH of pulmonary fluid and blood), this rises to approximately 20%; and at pH 8.0, 50% is freebase [2]. This pH-dependent speciation directly controls the rate of passive nicotine absorption across buccal, sublingual, and pulmonary mucosa [3]. Nicotine hydrochloride therefore provides a reliable source of protonated nicotine for formulations where controlled, pH-triggered conversion to freebase at the mucosal surface is desired, rather than pre-formed freebase which may cause irritancy (harshness) at high local concentrations [2].

Ionization equilibrium Transmucosal absorption Formulation pH

Acute Toxicity Index: Differential LD50 Values Informing Safety-Based Salt Selection

Different nicotine salt forms exhibit distinct acute toxicity profiles that influence occupational safety requirements and preclinical dosing decisions. Nicotine hydrochloride has a reported intraperitoneal LD50 in mice (ipr-mus) of 13.5 mg/kg . For nicotine freebase, the oral LD50 in mice (mus, orl) is reported as 3 mg/kg, and in rats (rat, orl) as 53 mg/kg, with a generally cited lethal oral dose in humans of approximately 50–60 mg (equivalent to ~0.7–0.9 mg/kg for a 70 kg adult) [1]. While these values derive from different routes and species—precluding direct numerical comparison—they underscore that hydrochloride and freebase forms cannot be treated as toxicologically equivalent for the purposes of safety data sheet (SDS) classification, occupational exposure limit setting, or calculation of safety margins in preclinical dosing regimens.

Toxicology Safety assessment Risk management

Evidence-Driven Application Scenarios Where Nicotine Hydrochloride Offers Verifiable Selection Advantages


Aqueous-Based Nicotine Replacement Therapy (NRT) Formulations: Oral Sprays, Sublingual Drops, and Buccal Solutions

The high water solubility and fully protonated state of nicotine hydrochloride make it the preferred nicotine source for aqueous liquid NRT formulations. At the formulation pH (~5.5–6.5), nicotine is >99% ionized, minimizing unproductive volatilization during manufacture and providing a consistent, non-harsh delivery profile. The pH can then be upwardly adjusted with buffering agents to achieve a targeted freebase fraction (e.g., 10–30% at pH 7.0–7.4) at the point of mucosal contact for controlled absorption kinetics [1]. This engineered approach is not reproducible with freebase nicotine, which would require downward pH adjustment and carries a higher risk of localized irritancy from high local freebase concentrations.

Solid Oral Dosage Forms: Nicotine Lozenges, Sublingual Tablets, and Orodispersible Films Requiring Gravimetric Precision

The crystalline, non-hygroscopic nature of nicotine hydrochloride enables direct compression and dry blending unit operations with standard pharmaceutical excipients. Gravimetric dispensing accuracy (±0.1 mg on standard analytical balances) is achievable without the volumetric handling losses inherent to viscous liquid freebase [1]. This is critical for low-dose NRT products (1–4 mg nicotine per unit) where content uniformity is a regulatory requirement. In contrast, freebase nicotine requires adsorption onto solid carriers or microencapsulation prior to tableting, adding process complexity and cost.

Analytical Reference Standard and Method Development: Nicotine Quantification by LC-MS/MS and GC-MS

Nicotine hydrochloride provides a well-defined, stable, crystalline reference standard for calibrating nicotine assays . The hydrochloride salt is preferred over freebase for analytical method development because its crystalline form resists oxidative degradation during benchtop use, eliminating the need for frequent re-standardization due to purity drift [1]. Its defined stoichiometry (exactly one chloride per nicotine molecule) enables precise calculation of freebase equivalent concentration—critical for forensic, clinical toxicology, and regulatory compliance laboratories where traceability to a defined chemical entity is mandatory [2]. Additionally, the protonated nicotine from hydrochloride facilitates direct quantification by Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) without requiring post-extraction derivatization [3].

Preclinical Nicotine Dependence and Reinforcement Research: Controlled Salt-Form Selection for Behavioral Pharmacology

Preclinical studies comparing nicotine freebase and nicotine salts have demonstrated that salt form alters the pharmacokinetic profile sufficiently to shift reinforcement-related behavior in rodent self-administration models . Nicotine hydrochloride, as a defined crystalline salt, enables researchers to systematically investigate the contribution of protonation state and counterion identity to nicotine's abuse liability, withdrawal severity, and neuropharmacological effects. The availability of direct pharmacokinetic comparator data for freebase versus tartrate salt (2.4× AUC difference, 2.8× half-life difference) [1] provides a quantitative framework for designing hydrochloride-specific dose-response studies, ensuring that observed behavioral differences can be attributed to pharmacological mechanisms rather than uncontrolled pharmacokinetic variability.

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